1,1,1,2-Tetrachloro-2-fluoroethane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

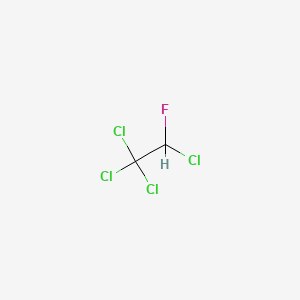

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1,1,2-tetrachloro-2-fluoroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl4F/c3-1(7)2(4,5)6/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCNPEKLEHSVCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl4F | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | 1,1,1,2-TETRACHLORO-2-FLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042020 | |

| Record name | 1,1,1,2-tetrachloro-2-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-11-0 | |

| Record name | 1,1,1,2-TETRACHLORO-2-FLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-Tetrachloro-2-fluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 121a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,1,2-tetrachloro-2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,2-tetrachloro-2-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2-tetrachloro-2-fluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2-TETRACHLORO-2-FLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ERU8UG4SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Fundamental Properties of 1,1,1,2-Tetrachloro-2-fluoroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2-Tetrachloro-2-fluoroethane, a halogenated hydrocarbon, possesses a unique combination of physical and chemical properties owing to the presence of both chlorine and fluorine atoms bonded to its ethane (B1197151) backbone. This technical guide provides a comprehensive overview of its fundamental properties, including its chemical structure, physical characteristics, reactivity, and safety profile. The information is presented to support research and development activities where this compound or structurally related molecules are of interest. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides illustrative experimental protocols based on established methods for analogous halogenated hydrocarbons.

Chemical and Physical Properties

The structural and physical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

Table 1: General and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | HCFC-121a, Freon 121a | [1] |

| CAS Number | 354-11-0 | |

| Molecular Formula | C₂HCl₄F | [1][2] |

| Molecular Weight | 185.83 g/mol | [1] |

| SMILES | C(C(Cl)(Cl)Cl)(F)Cl | [1][2] |

| InChI | InChI=1S/C2HCl4F/c3-1(7)2(4,5)6/h1H | [1][2] |

| InChIKey | SRCNPEKLEHSVCL-UHFFFAOYSA-N | [1][2] |

Table 2: Physical Properties

| Property | Value | Source |

| Boiling Point | 120.6 °C at 760 mmHg | |

| Density | 1.645 g/cm³ | |

| Flash Point | 26.4 °C | |

| Water Solubility | Data not readily available. Expected to be low. | |

| Appearance | Data not readily available. Likely a colorless liquid. |

Spectroscopic Data

Detailed spectroscopic data for this compound are not widely published. However, based on its structure, the expected spectral characteristics can be inferred.

Table 3: Predicted Spectroscopic Characteristics

| Spectrum Type | Predicted Features |

| ¹H NMR | A single signal (likely a doublet due to coupling with ¹⁹F) in the downfield region. The chemical shift would be influenced by the adjacent chlorine and fluorine atoms. |

| ¹³C NMR | Two signals are expected, one for each carbon atom. The chemical shifts will be significantly affected by the number and type of halogen substituents. The carbon bonded to fluorine will show a characteristic C-F coupling. |

| ¹⁹F NMR | A single signal (likely a doublet due to coupling with the adjacent proton). |

| Infrared (IR) | Characteristic C-H stretching and bending vibrations, as well as strong absorptions corresponding to C-Cl and C-F bond stretching. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns involving the loss of chlorine and fluorine atoms or radicals, as well as HCl and HF. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be evident in the fragments containing chlorine atoms. |

Experimental Protocols

Illustrative Synthesis Protocol: Fluorination of a Chlorinated Ethane

A potential synthetic route to this compound could involve the controlled fluorination of a more heavily chlorinated precursor, such as pentachloroethane, using a suitable fluorinating agent.

Objective: To synthesize this compound by partial fluorination.

Materials:

-

Pentachloroethane

-

Anhydrous hydrogen fluoride (B91410) (HF) or another suitable fluorinating agent (e.g., antimony trifluoride)

-

A suitable catalyst (e.g., antimony(V) chloride if using HF)

-

Inert solvent (e.g., a high-boiling point, non-reactive solvent)

-

Apparatus for gas-phase or liquid-phase reaction under controlled temperature and pressure, including a reaction vessel, condenser, and collection system.

-

Neutralizing solution (e.g., aqueous sodium bicarbonate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble the reaction apparatus in a well-ventilated fume hood, ensuring all components are dry and inert.

-

Charging the Reactor: Charge the reaction vessel with the chlorinated precursor and the catalyst (if applicable).

-

Introduction of Fluorinating Agent: Slowly introduce the fluorinating agent into the reaction vessel while carefully controlling the temperature and pressure. The reaction may be exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them using a suitable technique, such as Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture and carefully quench any remaining reactive agents. Neutralize the mixture with a suitable base.

-

Purification: Separate the organic layer, wash it with water and brine, and dry it over a suitable drying agent. Purify the crude product by fractional distillation to isolate this compound.

Illustrative Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, including halogenated hydrocarbons.

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation:

-

Gas chromatograph (GC) with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Mass spectrometer (MS) detector.

-

Autosampler (optional).

Procedure:

-

Sample Preparation: Prepare the sample by dissolving it in a suitable volatile solvent. If the analyte is in a complex matrix, an extraction step (e.g., liquid-liquid extraction or solid-phase microextraction) may be necessary.[3]

-

GC-MS Method Development:

-

Injector: Set the injector temperature to ensure efficient volatilization of the analyte without degradation.

-

Oven Program: Develop a temperature program for the GC oven that provides good separation of the target analyte from other components in the sample.

-

Carrier Gas: Use an inert carrier gas, such as helium or nitrogen, at a constant flow rate.

-

MS Parameters: Set the MS parameters, including the ionization mode (typically electron ionization for this type of compound), mass range, and scan speed.

-

-

Calibration: Prepare a series of calibration standards of known concentrations of this compound and analyze them to generate a calibration curve.

-

Sample Analysis: Inject the prepared sample into the GC-MS system and acquire the data.

-

Data Analysis: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum. Quantify the analyte using the calibration curve.

Reactivity and Stability

This compound is expected to be a relatively stable compound under normal conditions. However, it can undergo reactions under specific conditions.

-

Reaction with Strong Reducing Agents: Like other halogenated alkanes, it can react with strong reducing agents, such as sodium naphthalenide or zinc dust.[4] These reactions can lead to dehalogenation, forming either more reduced alkanes or alkenes through elimination reactions.

-

Reaction with Strong Oxidizing Agents: While generally resistant to oxidation, it may react with powerful oxidizing agents under harsh conditions.

-

Thermal Decomposition: At elevated temperatures, it may decompose, potentially forming toxic and corrosive gases such as hydrogen chloride and hydrogen fluoride.

-

Free-Radical Halogenation: In the presence of UV light or a radical initiator, alkanes and partially halogenated alkanes can undergo further halogenation via a free-radical chain mechanism.[5][6][7][8][9]

Logical Relationship Diagram

The following diagram illustrates a representative logical workflow for the synthesis and purification of a halogenated ethane, which would be applicable to this compound.

Caption: Illustrative workflow for the synthesis and purification of this compound.

Safety Information

As with any halogenated hydrocarbon, this compound should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

Conclusion

This technical guide has summarized the core fundamental properties of this compound. While a lack of extensive published data necessitates the use of illustrative examples for experimental protocols and predicted spectroscopic features, the information provided serves as a valuable resource for researchers and professionals working with this or similar compounds. The presented data on its physical and chemical properties, reactivity, and safety considerations are essential for its appropriate handling and application in a laboratory or industrial setting.

References

- 1. This compound | C2HCl4F | CID 61104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 6. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Free_radical_halogenation [chemeurope.com]

An In-depth Technical Guide to the Chemical Structure and Isomerism of HCFC-121a

This technical guide provides a comprehensive overview of the chemical structure, isomerism, and physicochemical properties of the hydrochlorofluorocarbon (HCFC) designated as HCFC-121a. The content is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.

Introduction

HCFC-121a, chemically known as 1,1,1,2-tetrachloro-2-fluoroethane , is a halogenated hydrocarbon with the molecular formula C₂HCl₄F. It belongs to the broader class of HCFCs, which are compounds containing carbon, hydrogen, chlorine, and fluorine. As with many HCFCs, the arrangement of the halogen atoms on the ethane (B1197151) backbone gives rise to structural isomerism. This guide will focus on HCFC-121a and its primary isomer, providing a comparative analysis of their properties.

Chemical Structure and Isomerism

The molecular formula C₂HCl₄F allows for two structural isomers, which are distinct compounds with different arrangements of atoms and, consequently, different chemical and physical properties.

-

HCFC-121a (this compound): In this isomer, three chlorine atoms and one fluorine atom are attached to the same carbon atom (C-1), while the remaining chlorine atom and a hydrogen atom are attached to the second carbon atom (C-2). Its CAS number is 354-11-0.[1]

-

HCFC-121 (1,1,2,2-tetrachloro-1-fluoroethane): In this isomer, two chlorine atoms and one fluorine atom are bonded to C-1, and two chlorine atoms and a hydrogen atom are bonded to C-2. Its CAS number is 354-14-3.[1]

The structural differences between these two isomers are visualized in the diagrams below.

References

An In-depth Technical Guide to the Synthesis of 1,1,1,2-Tetrachloro-2-fluoroethane (HCFC-121a)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways for 1,1,1,2-Tetrachloro-2-fluoroethane, also known as HCFC-121a. The information presented herein is curated for professionals in research and development who require a deep understanding of the chemical processes involved in the synthesis of fluorinated hydrocarbons. This document details the primary manufacturing route, experimental protocols, and relevant quantitative data, offering a valuable resource for laboratory and industrial applications.

Introduction

This compound (C₂HCl₄F) is a hydrochlorofluorocarbon (HCFC) with the CAS number 354-11-0. While its applications have been historically linked to refrigerants and solvents, the synthesis of such molecules is of continued interest for the development of novel fluorinated compounds in various fields, including pharmaceuticals and agrochemicals, where the introduction of fluorine can significantly alter a molecule's properties.

The primary industrial method for the synthesis of HCFC-121a is through the controlled fluorination of a highly chlorinated ethane (B1197151) precursor, most notably pentachloroethane (B166500) (C₂HCl₅). This process involves the substitution of a chlorine atom with a fluorine atom using a fluorinating agent, typically anhydrous hydrogen fluoride (B91410) (HF).

Core Synthesis Pathway: Fluorination of Pentachloroethane

The most established and industrially viable route to this compound is the liquid-phase catalytic fluorination of pentachloroethane. This reaction involves the exchange of a single chlorine atom for a fluorine atom.

Reaction:

C₂HCl₅ + HF → C₂HCl₄F + HCl (Pentachloroethane + Hydrogen Fluoride → this compound + Hydrogen Chloride)

This reaction is typically catalyzed by an antimony-based catalyst, which facilitates the transfer of fluorine from HF to the chlorinated ethane.

Catalysis

The catalyst of choice for this liquid-phase fluorination is typically an antimony pentahalide, such as antimony pentachloride (SbCl₅), or a mixture of antimony trichloride (B1173362) (SbCl₃) and chlorine gas (Cl₂), which generates SbCl₅ in situ. The active catalytic species is an antimony chlorofluoride complex (SbClₓFᵧ) that is formed upon the reaction of the antimony chloride with hydrogen fluoride.

Reaction Mechanism

The fluorination process is believed to proceed via a chlorine-fluorine exchange mechanism mediated by the antimony catalyst. The degree of fluorination can be controlled by adjusting the reaction conditions such as temperature, pressure, and the molar ratio of reactants to the catalyst. While a detailed mechanism is complex and can involve various intermediates, a simplified representation is the activation of the C-Cl bond by the Lewis acidic catalyst, followed by nucleophilic attack of a fluoride ion from the catalyst complex.

Quantitative Data

While specific quantitative data for the synthesis of this compound is not extensively available in open literature due to its nature as an intermediate in proprietary industrial processes, data from related fluorination reactions of chlorinated ethanes provide valuable insights into the expected reaction parameters. The following table summarizes typical conditions for the fluorination of chlorinated ethanes using antimony catalysts.

| Parameter | Value | Notes |

| Catalyst | Antimony Pentachloride (SbCl₅) or Antimony Trichloride (SbCl₃) with Cl₂ | The catalyst is often activated with HF prior to reaction. |

| Catalyst Concentration | Varies, can be a significant fraction of the reaction mixture | Higher concentrations can increase reaction rate but also may lead to more substituted products. |

| Temperature | 50 - 150 °C | Temperature control is crucial to manage selectivity towards the monofluorinated product. |

| Pressure | 1 - 20 atm | Higher pressures can help maintain a liquid phase and influence reaction rates. |

| HF:Substrate Molar Ratio | 1:1 to 10:1 | An excess of HF is often used to drive the reaction forward and maintain catalyst activity. |

| Reaction Time | Varies from minutes to hours | Dependent on other reaction conditions and desired conversion. |

Table 1: Typical Reaction Parameters for Liquid-Phase Fluorination of Chlorinated Ethanes

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol for the synthesis of this compound based on established principles of liquid-phase fluorination of polychlorinated hydrocarbons. Researchers should adapt and optimize this protocol for their specific laboratory setup and safety protocols.

Materials:

-

Pentachloroethane (C₂HCl₅)

-

Anhydrous Hydrogen Fluoride (HF)

-

Antimony Pentachloride (SbCl₅) or Antimony Trichloride (SbCl₃)

-

Chlorine (Cl₂) (if using SbCl₃)

-

Nitrogen (N₂) for inerting

-

Sodium fluoride (NaF) or calcium chloride (CaCl₂) for scrubbing off-gases

Equipment:

-

A pressure-rated reactor made of a material resistant to HF and HCl (e.g., Monel, Hastelloy)

-

Stirring mechanism

-

Temperature and pressure control systems

-

Inlet ports for reactants and inert gas

-

Outlet port connected to a condenser and a scrubbing system

-

Analytical equipment for product analysis (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

-

Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with nitrogen to ensure an inert atmosphere.

-

Catalyst Charging and Activation: The antimony catalyst (e.g., SbCl₅) is charged into the reactor. If using SbCl₃, it is charged and then chlorinated with Cl₂ to form SbCl₅. Anhydrous HF is then slowly introduced to activate the catalyst, forming antimony chlorofluoride species. This step is exothermic and requires careful temperature control.

-

Reactant Addition: Pentachloroethane and any additional anhydrous HF are continuously or batch-wise fed into the reactor at the desired molar ratio. The reactor is brought to the target temperature and pressure.

-

Reaction: The reaction mixture is stirred vigorously to ensure good mixing. The temperature and pressure are maintained within the desired range to control the reaction rate and selectivity. The progress of the reaction can be monitored by sampling and analyzing the composition of the reaction mixture.

-

Product Separation: The reaction products, primarily this compound, unreacted starting materials, HCl, and HF, are passed through a condenser to separate the condensable organic phase.

-

Purification: The crude organic product is then subjected to a series of purification steps, including washing to remove residual acids and fractional distillation to isolate the desired this compound from byproducts and unreacted pentachloroethane.

-

Waste Gas Treatment: The off-gases, mainly HCl and unreacted HF, are passed through a scrubbing system containing a suitable absorbent (e.g., aqueous alkali or a bed of NaF/CaCl₂) before being safely vented.

Visualizations

Synthesis Pathway

An In-depth Technical Guide to the Physical and Chemical Characteristics of HCFC-121a

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1,1,2-Tetrachloro-2-fluoroethane (HCFC-121a). The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes visualizations of experimental workflows and environmental fate pathways.

Physical Properties of HCFC-121a

HCFC-121a is a hydrochlorofluorocarbon (HCFC) with the chemical formula C₂HCl₄F.[1] It is also known by its CAS number 354-11-0.[2] The physical characteristics of HCFC-121a are fundamental to understanding its behavior in various applications and environmental systems.

| Property | Value | Source |

| Molecular Formula | C₂HCl₄F | [1][2][3] |

| Molecular Weight | 185.84 g/mol | [1][2] |

| Boiling Point | 115.74 °C (estimate) | [4] |

| Melting Point | -95.35 °C | [4] |

| Density | 1.6220 g/cm³ (estimate) | [4] |

| Refractive Index | 1.4525 | [4] |

Chemical and Environmental Properties of HCFC-121a

The chemical behavior and environmental impact of HCFC-121a are of significant interest due to its classification as an ozone-depleting substance.

| Property | Value/Description | Source |

| Chemical Name | This compound | [2] |

| Synonyms | HCFC-121a, F-121a, R-121a | [3] |

| Chemical Stability | Chemically inert in many situations but can react violently with strong reducing agents.[1] It is considered more stable than many other organic compounds but less stable than CFCs due to the presence of a C-H bond. | |

| Reactivity | Reacts with strong oxidizing agents at extreme temperatures.[1] The presence of a hydrogen atom makes it susceptible to attack by hydroxyl radicals (OH) in the troposphere. | |

| Decomposition | In the troposphere, HCFC-121a is primarily degraded by reaction with hydroxyl radicals. In the stratosphere, it can be broken down by photolysis (UV radiation), releasing chlorine atoms that contribute to ozone depletion. | |

| Ozone Depletion Potential (ODP) | 0.066 | [2] |

| Global Atmospheric Lifetime | 2.67 years | [2] |

| Tropospheric Atmospheric Lifetime | 2.96 years | [2] |

| Stratospheric Atmospheric Lifetime | 27.3 years | [2] |

Experimental Protocols

The following are detailed methodologies for determining the key physical and chemical properties of halogenated hydrocarbons like HCFC-121a.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Distillation Method

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Sample Preparation: Place a known volume of HCFC-121a into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask. As the liquid boils, the vapor will rise, and the temperature on the thermometer will increase.

-

Data Collection: Record the temperature at which the vapor is in equilibrium with the condensing liquid. This stable temperature is the boiling point. The distillate collected in the receiving flask is the purified liquid.

Determination of Melting Point

The melting point is the temperature at which a solid becomes a liquid.

Methodology: Capillary Tube Method

-

Sample Preparation: Finely powder a small amount of solid HCFC-121a (frozen sample).

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus, which consists of a heated block and a thermometer.

-

Heating and Observation: Heat the block slowly (approximately 1-2 °C per minute) and observe the sample through the magnifying lens.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Apparatus: Use a pycnometer, which is a glass flask with a precise volume.

-

Mass of Empty Pycnometer: Clean and dry the pycnometer and measure its mass.

-

Mass of Pycnometer with Sample: Fill the pycnometer with HCFC-121a, ensuring there are no air bubbles, and measure its mass.

-

Calculation: The mass of the HCFC-121a is the difference between the two measurements. The density is calculated by dividing the mass of the HCFC-121a by the known volume of the pycnometer.

Assessment of Chemical Stability and Reactivity

Methodology: Accelerated Stability Testing

-

Sample Preparation: Place a known amount of HCFC-121a in sealed, inert containers (e.g., quartz tubes).

-

Exposure to Stress Conditions: Subject the samples to elevated temperatures and/or UV radiation for a defined period.

-

Analysis: After the exposure period, analyze the sample using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify any degradation products. The percentage of the original compound remaining indicates its stability under the tested conditions.

Methodology: Reactivity with Specific Reagents

-

Reaction Setup: In a controlled environment, mix HCFC-121a with specific reagents of interest (e.g., strong oxidizing agents, strong reducing agents, or specific nucleophiles) in a suitable solvent.

-

Monitoring: Monitor the reaction mixture over time for any changes, such as color change, gas evolution, or temperature change.

-

Product Analysis: Analyze the reaction products using appropriate analytical techniques (e.g., NMR, IR spectroscopy, GC-MS) to determine the nature and extent of the reaction.

Visualizations

Experimental Workflow for Characterization of HCFC-121a

Caption: Workflow for determining the physical and chemical properties of HCFC-121a.

Environmental Fate and Decomposition Pathway of HCFC-121a

Caption: Simplified pathway of HCFC-121a's atmospheric decomposition.

References

Spectroscopic Profile of 1,1,1,2-Tetrachloro-2-fluoroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,1,1,2-Tetrachloro-2-fluoroethane (HCFC-121a), a compound of interest in various chemical and industrial applications. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopy. This guide includes anticipated data for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to aid researchers in their own analytical endeavors.

Introduction

This compound, also known as HCFC-121a, with the chemical formula C₂HCl₄F and CAS number 354-11-0, is a hydrochlorofluorocarbon. The analysis and characterization of such compounds are crucial for understanding their chemical behavior, potential applications, and environmental impact. Spectroscopic techniques are paramount for the unambiguous identification and structural elucidation of these molecules. This guide aims to fill the current gap in readily available spectroscopic information for this compound by providing a detailed, predicted spectroscopic profile.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous chlorinated and fluorinated ethanes and are intended to serve as a reference for researchers.

Predicted Infrared (IR) Spectroscopy Data

Table 1: Predicted Major Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Predicted Intensity | Predicted Vibrational Mode |

| ~2990 - 3050 | Weak - Medium | C-H stretch |

| ~1100 - 1250 | Strong | C-F stretch |

| ~800 - 950 | Strong | C-Cl stretch (asymmetric) |

| ~650 - 800 | Strong | C-Cl stretch (symmetric) |

| ~1200 - 1400 | Medium | C-H bend |

| ~500 - 650 | Medium | C-C stretch |

Note: The fingerprint region (below 1500 cm⁻¹) for this molecule is expected to be complex due to the various bending and stretching modes of the carbon-halogen bonds.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| 6.0 - 7.5 | Doublet | ~45-55 (²JH-F) | -CHClF- |

Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 3: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ~120 - 140 | Doublet | ~300-350 (¹JC-F) | -C HClF- |

| ~90 - 110 | Singlet | - | -C Cl₃ |

Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 4: Predicted ¹⁹F NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| -70 to -90 | Doublet | ~45-55 (²JF-H) | -CHClF - |

Reference: Trichlorofluoromethane (CFCl₃) at 0 ppm.

Predicted Mass Spectrometry (MS) Data

Table 5: Predicted Major Fragment Ions for this compound in Electron Ionization (EI) Mass Spectrometry

| m/z | Predicted Relative Abundance | Possible Fragment Ion |

| 184/186/188/190 | Very Low | [C₂HCl₄F]⁺ (Molecular Ion) |

| 149/151/153 | High | [C₂Cl₃F]⁺ |

| 117/119/121 | Medium | [CCl₃]⁺ |

| 82/84 | Medium | [CHClF]⁺ |

| 67/69 | Medium | [CClF]⁺ |

| 35/37 | Medium | [Cl]⁺ |

Note: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in characteristic isotopic clusters for chlorine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups and fingerprint the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Methodology:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution can be prepared using a suitable solvent (e.g., carbon tetrachloride, chloroform) in an appropriate IR cell.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the solvent and cell) is recorded to subtract atmospheric and solvent absorbances.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample beam, and the spectrum is recorded.

-

Data Processing: The background is automatically subtracted from the sample spectrum to yield the final infrared spectrum. The x-axis is typically in wavenumbers (cm⁻¹) and the y-axis in transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the carbon-hydrogen framework and the environment of the fluorine atom.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a multinuclear probe.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard (e.g., TMS for ¹H and ¹³C NMR) may be added.

-

Spectrometer Setup: The appropriate nucleus (¹H, ¹³C, or ¹⁹F) is selected, and the spectrometer is tuned and locked onto the deuterium (B1214612) signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: A proton-decoupled experiment is standard to obtain singlets for each unique carbon. Key parameters are similar to ¹H NMR but generally require a larger number of scans due to the low natural abundance of ¹³C.

-

¹⁹F NMR: A one-pulse experiment, often with proton decoupling, is used. An appropriate reference compound (e.g., CFCl₃) is used for chemical shift calibration, either internally or externally.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the appropriate standard.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Methodology:

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane, hexane) is injected into the GC. The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for this type of compound. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The molecular ion peak (if present) confirms the molecular weight. The fragmentation pattern provides structural information.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a halogenated ethane.

Caption: Spectroscopic analysis workflow.

Conclusion

This technical guide provides a foundational, albeit predicted, spectroscopic dataset for this compound. The presented data and protocols are intended to assist researchers in the identification, characterization, and further investigation of this compound. The acquisition and publication of experimental spectroscopic data for this molecule are highly encouraged to validate and refine these predictions.

Thermodynamic Properties of HCFC-121a: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,1,2,2-tetrachloro-1-fluoroethane, commonly known as HCFC-121a. This substance, with the chemical formula C₂HCl₄F, is a hydrochlorofluorocarbon (HCFC) that has been of interest in various industrial applications.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical characteristics of halogenated hydrocarbons.

Core Thermodynamic Properties

A comprehensive and critically evaluated collection of thermophysical property data for HCFC-121a is available through the National Institute of Standards and Technology (NIST) / TRC Web Thermo Tables (WTT).[3] These tables provide data generated through dynamic data analysis and represent the most reliable source for the thermodynamic properties of this compound.[3] While direct access to the complete dataset requires a subscription, the availability of such data is crucial for any in-depth research or modeling.[1][3]

The following tables summarize the types of quantitative data available for HCFC-121a, which are essential for understanding its behavior under various thermodynamic conditions.

General and Critical Properties

| Property | Symbol | Value/Availability |

| Chemical Formula | - | C₂HCl₄F[1] |

| Molecular Weight | MW | 185.840 g/mol [1] |

| CAS Registry Number | - | 354-14-3[1] |

| Normal Boiling Point | Tb | 389.7 K[1] |

| Critical Temperature | Tc | Critically evaluated data available from NIST/TRC WTT[3] |

| Critical Pressure | Pc | Critically evaluated data available from NIST/TRC WTT[3] |

| Critical Density | ρc | Critically evaluated data available from NIST/TRC WTT[3] |

Temperature and Pressure Dependent Properties

| Property | Conditions | Data Availability |

| Vapor Pressure | As a function of Temperature (190 K to 614 K) | Critically evaluated data available from NIST/TRC WTT[3] |

| Density (Liquid) | In equilibrium with Gas, as a function of Temperature (190 K to 614 K) | Critically evaluated data available from NIST/TRC WTT[3] |

| Density (Gas) | As a function of Temperature (249.032 K to 602.014 K) and Pressure (0.0006 kPa to 620.612 kPa) | Critically evaluated data available from NIST/TRC WTT[3] |

| Enthalpy of Vaporization | As a function of Temperature (255 K to 614 K) | Critically evaluated data available from NIST/TRC WTT[3] |

| Heat Capacity (Liquid) | At saturation pressure, as a function of Temperature (250 K to 600 K) | Critically evaluated data available from NIST/TRC WTT[3] |

| Heat Capacity (Ideal Gas) | At constant pressure, as a function of Temperature (50 K to 1500 K) | Critically evaluated data available from NIST/TRC WTT[3] |

| Enthalpy (Liquid & Ideal Gas) | As a function of Temperature | Critically evaluated data available from NIST/TRC WTT[3] |

| Entropy (Liquid & Ideal Gas) | As a function of Temperature and Pressure | Critically evaluated data available from NIST/TRC WTT[3] |

Experimental Protocols for Thermodynamic Property Measurement

The determination of the thermodynamic properties of refrigerants like HCFC-121a involves a suite of precise experimental techniques. The following sections detail the methodologies for key experiments.

Calorimetry for Enthalpy and Heat Capacity Measurement

Calorimetry is a fundamental experimental technique used to measure heat changes in a system, which is essential for determining properties like enthalpy of vaporization and specific heat capacity.

Protocol for Differential Scanning Calorimetry (DSC):

-

Sample Preparation: A precisely weighed sample of liquid HCFC-121a is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, including heating and cooling ramps and isothermal segments.

-

Measurement: As the temperature of the cell is changed, the differential heat flow to the sample and reference pans is measured.

-

Data Analysis:

-

Heat Capacity: The difference in heat flow required to change the temperature of the sample and the reference is used to calculate the specific heat capacity of the HCFC-121a at different temperatures.

-

Enthalpy of Vaporization: During the boiling of the liquid, a large endothermic peak is observed. The area under this peak is integrated to determine the enthalpy of vaporization.

-

Vapor Pressure Measurement

The relationship between the temperature and the pressure at which a substance boils is a critical thermodynamic property.

Protocol for Static Vapor Pressure Measurement:

-

Apparatus: A thermostatically controlled vessel equipped with a pressure transducer and a temperature sensor is used.

-

Sample Introduction: A degassed sample of HCFC-121a is introduced into the evacuated vessel.

-

Equilibrium: The vessel is maintained at a constant temperature until the pressure reading stabilizes, indicating that vapor-liquid equilibrium has been reached.

-

Data Collection: The temperature and pressure are recorded.

-

Temperature Variation: The temperature of the vessel is incrementally changed, and the corresponding equilibrium vapor pressure is measured at each new temperature.

Density Measurement

The density of both the liquid and vapor phases of HCFC-121a is crucial for many engineering calculations.

Protocol for Vibrating Tube Densitometer:

-

Calibration: The instrument is calibrated using fluids of known density, such as dry air and distilled water, at various temperatures and pressures.

-

Sample Injection: A sample of HCFC-121a is injected into the oscillating U-tube of the densitometer.

-

Measurement: The instrument measures the period of oscillation of the U-tube containing the sample. This period is directly related to the density of the fluid.

-

Temperature and Pressure Control: The temperature and pressure of the sample within the U-tube are precisely controlled and recorded.

-

Data Acquisition: Density measurements are taken across a range of temperatures and pressures to characterize the fluid's behavior.

Conclusion

This technical guide has summarized the key thermodynamic properties of HCFC-121a and detailed the experimental protocols for their determination. The availability of critically evaluated data from the NIST/TRC Web Thermo Tables provides a solid foundation for any scientific or engineering work involving this compound. The experimental workflows presented herein offer a practical guide for the measurement of these essential properties. For professionals in research and development, a thorough understanding of these thermodynamic characteristics is indispensable for accurate modeling, process design, and safety analysis.

References

An In-Depth Technical Guide to the Reaction Mechanisms of 1,1,1,2-Tetrachloro-2-fluoroethane (HCFC-121a)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2-Tetrachloro-2-fluoroethane, also known as HCFC-121a, is a hydrochlorofluorocarbon (HCFC) with the chemical formula C₂HCl₄F. As with other HCFCs, its industrial use has been largely phased out due to its ozone-depleting potential. However, understanding its reaction mechanisms remains crucial for environmental modeling, the development of remediation strategies, and for its potential use as a reagent in specialized organic synthesis. This technical guide provides a comprehensive overview of the known and inferred reaction mechanisms of HCFC-121a, including its synthesis, thermal decomposition, atmospheric reactions, and potential catalytic transformations.

Synthesis of this compound

While specific industrial synthesis routes for this compound are not extensively detailed in publicly available literature, its synthesis can be inferred from general methods for producing hydrochlorofluorocarbons. A plausible pathway involves the fluorination of a chlorinated ethane (B1197151) or ethene precursor. One potential method is the reaction of tetrachloroethylene (B127269) with hydrogen fluoride (B91410) (HF) in the presence of a suitable catalyst.

A related synthesis for 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) starts from trichloroethylene, which is first converted to 1,1,1-trifluoro-2-chloroethane (HCFC-133a) and then further fluorinated.[1] This suggests that a similar multi-step fluorination of a more chlorinated precursor could yield HCFC-121a.

Experimental Protocol: Synthesis via Fluorination (Hypothetical)

This protocol is a generalized procedure based on the synthesis of related fluorinated ethanes.

-

Catalyst Activation: A chromium-based catalyst is activated by heating to 250-450°C in a stream of nitrogen, followed by treatment with anhydrous hydrogen fluoride to convert the oxide to the active oxyfluoride.

-

Reaction: A mixture of tetrachloroethylene and anhydrous hydrogen fluoride is fed into a heated reactor (typically made of a corrosion-resistant alloy like Inconel or Hastelloy) containing the activated catalyst. The reaction temperature is maintained between 150°C and 400°C.

-

Product Separation: The product stream, consisting of HCFC-121a, unreacted starting materials, hydrogen chloride (HCl), and other byproducts, is passed through a series of scrubbers and distillation columns to isolate the desired product. An initial wash with water or a basic solution removes acidic gases like HCl and excess HF. Subsequent fractional distillation separates HCFC-121a from other chlorinated and fluorinated species.

-

Analysis: The purity of the final product is determined using gas chromatography-mass spectrometry (GC-MS).

Thermal Decomposition

Reaction Mechanism: Dehydrochlorination

The most likely initial step in the thermal decomposition of HCFC-121a is the elimination of hydrogen chloride (HCl) to form tetrachlorofluoroethene.

C₂HCl₄F → C₂Cl₄F + HCl

Further decomposition at higher temperatures could lead to the formation of various smaller chlorinated and fluorinated fragments, and potentially phosgene (B1210022) (COCl₂) in the presence of oxygen.[2] Studies on the thermal decomposition of 1,1-difluoroethane (B1215649) have shown that it decomposes via molecular elimination of hydrogen fluoride.[3]

Table 1: Thermal Decomposition Data for Related Halogenated Ethanes

| Compound | Temperature Range (°C) | Major Products | Activation Energy (kJ/mol) | Reference |

| 1,2-dichloroethane | 576-791 | Vinyl chloride, HCl | ~244 | [4] |

| 1,1-difluoroethane | 767-1047 | Vinyl fluoride, HF | ~259 | [3] |

| 1,1,1,2-tetrachloro-2,2-difluoroethane | High Temperature | HCl, HF, Phosgene | Not Available | [2] |

Experimental Protocol: Thermal Decomposition Study

-

Reactor Setup: A quartz or stainless steel flow reactor is placed inside a tube furnace. The temperature is controlled and monitored using thermocouples.

-

Gas Flow: A carrier gas (e.g., nitrogen or argon) is passed through a bubbler containing liquid HCFC-121a to generate a saturated vapor. The gas mixture is then introduced into the heated reactor.

-

Product Trapping: The effluent from the reactor is passed through a series of cold traps (e.g., cooled with liquid nitrogen) to collect the decomposition products. Acidic gases like HCl and HF can be trapped in alkaline solutions.

-

Analysis: The trapped products are analyzed by GC-MS to identify the various chemical species. Quantitative analysis can be performed using calibrated standards. Fourier-transform infrared spectroscopy (FTIR) can also be used for online monitoring of the gas-phase composition.

Caption: Thermal decomposition pathway of HCFC-121a.

Atmospheric Chemistry: Reaction with Hydroxyl Radicals

The atmospheric lifetime of HCFCs is primarily determined by their reaction with hydroxyl (•OH) radicals in the troposphere.[5] This reaction initiates a cascade of further reactions, ultimately leading to the degradation of the molecule.

Reaction Mechanism: Hydrogen Abstraction

The reaction of HCFC-121a with •OH radicals proceeds via hydrogen abstraction from the carbon atom bonded to fluorine.

C₂HCl₄F + •OH → C₂Cl₄F• + H₂O

The resulting chloro-fluoro-ethyl radical (C₂Cl₄F•) will then rapidly react with molecular oxygen in the atmosphere to form a peroxy radical (C₂Cl₄FOO•).

C₂Cl₄F• + O₂ → C₂Cl₄FOO•

The peroxy radical can then undergo a series of reactions with nitric oxide (NO) and other atmospheric species, leading to the formation of phosgene, trifluoroacetyl chloride, and other degradation products.

Table 2: Atmospheric Lifetime and Rate Constants for Reaction with •OH for Related HCFCs

| Compound | Atmospheric Lifetime (years) | k(OH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |

| HCFC-121a | 2.67 | Not directly available | [5] |

| HCFC-22 (CHClF₂) | 12 | 4.7 x 10⁻¹⁵ | IUPAC |

| HCFC-141b (CH₃CCl₂F) | 9.4 | 7.1 x 10⁻¹⁵ | IUPAC |

Experimental Protocol: •OH Radical Reaction Kinetics

-

Reaction Chamber: A temperature-controlled reaction chamber (e.g., made of Teflon or quartz) is filled with a mixture of the HCFC, a reference compound with a known •OH rate constant, and an •OH radical precursor (e.g., methyl nitrite (B80452) or H₂O₂).

-

Radical Generation: •OH radicals are generated by photolysis of the precursor using UV lamps.

-

Concentration Monitoring: The concentrations of the HCFC and the reference compound are monitored over time using GC-MS or FTIR spectroscopy.

-

Data Analysis: The rate constant for the reaction of the HCFC with •OH is determined relative to the rate constant of the reference compound using the following relationship: ln([HCFC]t₀/[HCFC]t) = (k_HCFC/k_ref) * ln([ref]t₀/[ref]t)

Caption: Atmospheric degradation pathway of HCFC-121a initiated by •OH radicals.

Catalytic Hydrodechlorination

Catalytic hydrodechlorination is a promising method for the detoxification of chlorinated organic compounds. This process involves the reaction of the chlorinated molecule with a hydrogen source over a metal catalyst, typically a noble metal like palladium (Pd) supported on a high-surface-area material.

Reaction Mechanism

The hydrodechlorination of this compound would involve the stepwise replacement of chlorine atoms with hydrogen atoms. The reaction likely proceeds through a series of adsorbed intermediates on the catalyst surface.

C₂HCl₄F + H₂ --(Catalyst)--> C₂H₂Cl₃F + HCl C₂H₂Cl₃F + H₂ --(Catalyst)--> C₂H₃Cl₂F + HCl ...and so on, until a less chlorinated or fully hydrogenated product is formed.

The selectivity of the reaction towards specific products can be controlled by the choice of catalyst, support, and reaction conditions (temperature, pressure, and solvent). For example, palladium catalysts have been shown to be effective for the hydrodechlorination of various chlorofluorocarbons.[6][7]

Table 3: Catalytic Hydrodechlorination of Related Compounds

| Substrate | Catalyst | Hydrogen Source | Major Products | Reference |

| CCl₂F₂ (CFC-12) | Pd-Au/SiO₂ | H₂ | CH₂F₂ (HFC-32), CH₄ | [6] |

| CHClF₂ (HCFC-22) | Pd-Pt/Activated Carbon | H₂ | CH₂F₂ (HFC-32) | [7] |

| p-chlorophenol | Pd on natural sponge | Formic Acid | Phenol | [1] |

Experimental Protocol: Catalytic Hydrodechlorination

-

Catalyst Preparation: A supported palladium catalyst (e.g., 5% Pd on activated carbon) is prepared by impregnation of the support with a palladium salt solution, followed by drying and reduction in a hydrogen stream at elevated temperature.

-

Reaction Setup: The reaction is carried out in a batch or flow reactor. For a batch reaction, the HCFC-121a, a solvent (e.g., ethanol (B145695) or isopropanol), and the catalyst are placed in a high-pressure autoclave.

-

Reaction Conditions: The reactor is pressurized with hydrogen gas and heated to the desired temperature (typically 50-200°C). The reaction is monitored by taking samples at regular intervals.

-

Product Analysis: The reaction mixture is analyzed by GC-MS to determine the conversion of the starting material and the distribution of products.

Caption: Experimental workflow for catalytic hydrodechlorination.

Conclusion

The reaction mechanisms of this compound are complex and varied, encompassing synthesis, thermal degradation, atmospheric transformation, and catalytic conversion. While direct experimental data for HCFC-121a is limited in some areas, a comprehensive understanding of its reactivity can be built by drawing parallels with structurally similar halogenated ethanes. The information presented in this guide, including the proposed reaction pathways, tabulated data for related compounds, and detailed experimental protocols, provides a valuable resource for researchers and professionals in chemistry and environmental science. Further research into the specific kinetics and mechanisms of HCFC-121a will be beneficial for refining atmospheric models and exploring its potential applications in synthetic chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. 1,1,1,2-Tetrachloro-2,2-difluoroethane | ClF2CCCl3 | CID 6426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. research.universityofgalway.ie [research.universityofgalway.ie]

- 4. researchgate.net [researchgate.net]

- 5. csl.noaa.gov [csl.noaa.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Solubility of HCFC-121a in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1,1,1,2-tetrachloro-2-fluoroethane (HCFC-121a), a hydrochlorofluorocarbon of interest in various chemical processes. A comprehensive review of publicly available scientific literature and databases reveals a significant gap in quantitative solubility data for HCFC-121a in common organic solvents. This guide, therefore, serves a dual purpose: to transparently report the absence of specific solubility data and to provide a detailed framework for researchers to experimentally determine and theoretically estimate this crucial physicochemical property. The intended audience, including researchers, scientists, and drug development professionals who may work with structurally similar small molecules, will find detailed experimental protocols and theoretical considerations to guide their work.

Introduction to HCFC-121a

Quantitative Solubility Data: A Research Gap

A thorough search of scientific databases and literature has not yielded specific quantitative data for the solubility of HCFC-121a in organic solvents. To facilitate future research and data presentation, the following tables are provided as templates for the systematic recording of experimentally determined solubility data.

Table 1: Qualitative Solubility of HCFC-121a at Ambient Temperature and Pressure

| Organic Solvent | CAS Number | Qualitative Solubility (e.g., Miscible, Partially Soluble, Insoluble) | Observations |

| Example: Methanol | 67-56-1 | ||

| Example: Ethanol | 64-17-5 | ||

| Example: Acetone | 67-64-1 | ||

| Example: Hexane | 110-54-3 | ||

| Example: Toluene | 108-88-3 | ||

| Example: Dichloromethane | 75-09-2 |

Table 2: Quantitative Solubility of HCFC-121a in Selected Organic Solvents as a Function of Temperature

(Data to be presented as mole fraction, x, at a constant pressure of 1 atm)

| Temperature (°C) | Solubility in Methanol (x) | Solubility in Ethanol (x) | Solubility in Acetone (x) | Solubility in Hexane (x) |

| 0 | ||||

| 10 | ||||

| 20 | ||||

| 30 | ||||

| 40 | ||||

| 50 |

Table 3: Quantitative Solubility of HCFC-121a in a Representative Organic Solvent as a Function of Pressure

(Data to be presented as mole fraction, x, at a constant temperature of 25°C)

| Pressure (kPa) | Solubility in Toluene (x) |

| 50 | |

| 100 | |

| 150 | |

| 200 | |

| 250 |

Experimental Protocols for Determining Solubility

The following are detailed methodologies for key experiments to determine the solubility of gases and volatile liquids like HCFC-121a in organic solvents.

Static Headspace Gas Chromatography (SH-GC)

This method is highly suitable for determining the solubility of volatile compounds in less volatile solvents. It relies on the partitioning of the solute between the liquid phase and the headspace of a sealed vial at equilibrium.

Protocol:

-

Preparation of Standards: Prepare a series of calibration standards by dissolving known masses of HCFC-121a in a suitable, highly volatile solvent (e.g., a solvent in which HCFC-121a is known to be very soluble and which has a different retention time).

-

Sample Preparation: In a series of headspace vials, add a precise volume of the organic solvent being tested.

-

Analyte Addition: Introduce a known, precise amount of liquid HCFC-121a into each vial.

-

Equilibration: Seal the vials and place them in a thermostatted agitator. Allow the vials to equilibrate at a constant temperature for a predetermined time to ensure that the partial pressure of HCFC-121a in the headspace is in equilibrium with its concentration in the solvent.

-

GC Analysis: Inject a known volume of the headspace gas from each vial into a gas chromatograph (GC) equipped with a suitable column and a flame ionization detector (FID) or a thermal conductivity detector (TCD).

-

Quantification: Use the calibration curve generated from the standards to determine the concentration of HCFC-121a in the headspace.

-

Solubility Calculation: The solubility in the liquid phase is then calculated using the known volumes of the liquid and gas phases, the amount of HCFC-121a added, and its concentration in the headspace.

Isochoric Saturation Method

This method involves introducing a known amount of the gas or volatile liquid into a constant volume (isochoric) cell containing the solvent and measuring the pressure change as the solute dissolves.

Protocol:

-

System Preparation: A high-pressure view cell of known volume is evacuated.

-

Solvent Introduction: A precisely known mass of the degassed organic solvent is introduced into the cell.

-

Solute Introduction: HCFC-121a is incrementally introduced into the cell from a calibrated reservoir. The amount introduced is determined by pressure, volume, and temperature (PVT) measurements.

-

Equilibration: The cell is maintained at a constant temperature, and the contents are agitated to facilitate dissolution and reach equilibrium. The pressure inside the cell is monitored until it stabilizes.

-

Data Recording: The final equilibrium pressure and temperature are recorded.

-

Calculation: The amount of HCFC-121a in the vapor phase is calculated using an appropriate equation of state. The amount of dissolved HCFC-121a is then determined by subtracting the amount in the vapor phase from the total amount introduced. The solubility is expressed as the mole fraction of HCFC-121a in the liquid phase.

Gravimetric Method

The gravimetric method directly measures the mass of the solute absorbed by the solvent.

Protocol:

-

Sample Preparation: A known mass of the organic solvent is placed in a sample container within a high-precision magnetic suspension balance.

-

System Purging: The system is evacuated and purged with an inert gas to remove any contaminants.

-

Solute Introduction: The system is pressurized with HCFC-121a vapor to the desired pressure.

-

Absorption and Measurement: The balance continuously measures the increase in the mass of the solvent as it absorbs the HCFC-121a.

-

Equilibrium: The measurement is continued until the mass no longer increases, indicating that equilibrium has been reached.

-

Solubility Calculation: The solubility is calculated directly from the mass of the absorbed HCFC-121a and the initial mass of the solvent.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the described experimental methods.

Caption: Workflow for Static Headspace Gas Chromatography (SH-GC) method.

In-Depth Technical Guide: Vapor Pressure of 1,1,1,2-Tetrachloro-2-fluoroethane (HCFC-121a)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and experimental methodologies related to the vapor pressure of 1,1,1,2-Tetrachloro-2-fluoroethane, also known as HCFC-121a. Due to the limited availability of specific experimental vapor pressure data for this compound in publicly accessible literature, this guide also includes information on closely related compounds to provide comparative insights.

Physical Properties of this compound

A summary of the key physical properties for this compound (CAS No: 354-11-0) is presented below.[1][2]

| Property | Value |

| Molecular Formula | C2HCl4F |

| Molecular Weight | 185.84 g/mol |

| IUPAC Name | This compound |

| Synonyms | HCFC-121a, Freon 121a |

Vapor Pressure Data

Vapor Pressure of Related Compounds

For comparative purposes, the following table summarizes vapor pressure information for related tetrachloro- and dichloro-fluoroethane compounds.

| Compound | CAS No. | Vapor Pressure (at 20°C) | Boiling Point |

| 1,1,2,2-Tetrachloro-1-fluoroethane | 354-14-3 | 18.7 mmHg[3] | Not Available |

| 1,1,1,2-Tetrachloro-2,2-difluoroethane | 76-11-9 | 5.3 kPa[4] | 91.5 °C[4] |

| 1,1,2,2-Tetrachloro-1,2-difluoroethane | 76-12-0 | Not Available | 92.5 °C[5] |

Antoine Equation for a Related Compound

The Antoine equation is a semi-empirical correlation that describes the relationship between vapor pressure and temperature. The parameters for this equation are determined from experimental data. While no specific Antoine equation parameters were found for this compound, the parameters for 1,2-dichloro-1,1,2,2-tetrafluoroethane are provided below as an example of how such data is typically presented.[6]

Equation: log₁₀(P) = A - (B / (T + C))

-

P = vapor pressure in bar

-

T = temperature in Kelvin (K)

Parameters for 1,2-dichloro-1,1,2,2-tetrafluoroethane:

| A | B | C | Temperature Range (K) |

| 3.99574 | 942.336 | -40.518 | 177.8 - 276.7 |

Experimental Protocols for Vapor Pressure Measurement

The determination of vapor pressure for compounds like this compound is typically carried out using established experimental techniques. The two primary methods are the static method and the ebulliometric (or dynamic) method.

Static Method

The static method involves placing a sample of the substance in a thermostated, evacuated container and measuring the pressure of the vapor in equilibrium with the liquid or solid phase at a specific temperature.

Detailed Methodology:

-

Sample Preparation: A pure sample of the substance is introduced into a measurement cell.

-

Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved by repeated freeze-pump-thaw cycles.

-

Temperature Control: The measurement cell is placed in a thermostat to maintain a precise and stable temperature.

-

Equilibrium: The system is allowed to reach thermal and phase equilibrium, at which point the pressure in the cell becomes constant.

-

Pressure Measurement: The vapor pressure is measured using a high-precision pressure transducer, such as a capacitance diaphragm gauge.

-

Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve.

Ebulliometric Method

The ebulliometric method involves measuring the boiling temperature of the liquid at a controlled, sub-atmospheric pressure.

Detailed Methodology:

-

Apparatus Setup: An ebulliometer is used, which consists of a boiler, a Cottrell pump (to ensure the boiling liquid and vapor are in equilibrium), a temperature measurement well, and a condenser.

-

Pressure Control: The system is connected to a pressure control system, which maintains a constant, set pressure.

-

Boiling: The liquid sample is heated to its boiling point at the controlled pressure.

-

Temperature Measurement: A calibrated temperature sensor, such as a platinum resistance thermometer, is used to measure the boiling temperature with high accuracy.

-

Data Collection: The boiling temperatures are recorded at a series of different controlled pressures.

Visualizations

The following diagrams illustrate the conceptual workflows for the experimental determination of vapor pressure.

Caption: Workflow for the Static Method of Vapor Pressure Measurement.

References

- 1. csl.noaa.gov [csl.noaa.gov]

- 2. This compound | C2HCl4F | CID 61104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1,2,2-Tetrachloro-1-fluoroethane - Hazardous Agents | Haz-Map [haz-map.com]

- 4. 1,1,1,2-Tetrachloro-2,2-difluoroethane | ClF2CCCl3 | CID 6426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1,2,2-Tetrachloro-1,2-difluoroethane | Cl2FCCCl2F | CID 6427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethane, 1,2-dichloro-1,1,2,2-tetrafluoro- [webbook.nist.gov]

Unraveling the Industrial Past of HCFC-121a: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the historical industrial applications of HCFC-121a, scientifically known as 1,1,1,2-Tetrachloro-2-fluoroethane. As a hydrochlorofluorocarbon (HCFC), this compound was part of a class of chemicals developed as transitional replacements for chlorofluorocarbons (CFCs), which were phased out under the Montreal Protocol due to their significant impact on the ozone layer. While HCFCs like HCFC-22 and HCFC-141b saw widespread use, the application history of HCFC-121a is more specialized and less documented. This guide synthesizes available data to illuminate its properties and historical roles.

Physicochemical Properties of HCFC-121a

A foundational understanding of a compound's physical and chemical properties is essential to comprehend its industrial utility. HCFC-121a is a chlorinated and fluorinated ethane (B1197151) derivative with the following key characteristics:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 354-11-0 |

| Molecular Formula | C₂HCl₄F |

| Molecular Weight | 185.84 g/mol |

| Ozone Depletion Potential (ODP) | 0.066[1] |

Historical Industrial Applications

While specific large-scale industrial applications of HCFC-121a are not as extensively documented as other HCFCs, its properties suggest its use in niche areas as a solvent and potentially as a chemical intermediate. HCFCs, in general, were utilized in three primary sectors: as refrigerants, as foam blowing agents, and as solvents for cleaning and degreasing.[2][3]

Solvent Applications: The high chlorine content of HCFC-121a would have endowed it with strong solvency power, making it a candidate for precision cleaning and degreasing applications in industries such as electronics and metal fabrication. Chlorinated solvents are known for their ability to dissolve a wide range of organic materials.[4] In the pharmaceutical industry, chlorinated solvents have historically been used as reaction media and for purification and extraction processes.[5][6] While direct evidence of HCFC-121a's widespread use in pharmaceutical manufacturing is scarce, its properties align with the requirements for such applications.

Chemical Intermediate: The reactivity of the carbon-hydrogen bond in HCFC-121a, a characteristic that contributes to its lower ozone depletion potential compared to CFCs, also makes it a potential feedstock in chemical synthesis. Halogenated hydrocarbons are frequently used as building blocks in the production of other specialty chemicals.

The Phase-Out of HCFCs

The Montreal Protocol on Substances that Deplete the Ozone Layer and its subsequent amendments have mandated a global phase-out of HCFC production and consumption.[2][3] Developed countries have largely completed this phase-out, with developing countries following a similar trajectory.[7] This regulatory action has led to the replacement of HCFCs with hydrofluorocarbons (HFCs), which have no ozone depletion potential, and more recently, with hydrofluoroolefins (HFOs) and natural refrigerants that have low global warming potentials.[8]

Logical Relationship: From CFCs to Alternatives

The transition away from ozone-depleting substances can be visualized as a multi-generational progression of chemical technologies, driven by increasing environmental awareness and regulation.

Conclusion

The historical industrial application of HCFC-121a appears to be limited and specialized, primarily within the realm of solvent use and potentially as a chemical intermediate. Unlike its more common counterparts, it did not see broad use as a refrigerant or foam blowing agent. The overarching narrative of HCFCs is one of a transitional technology, bridging the gap between the highly ozone-depleting CFCs and the more environmentally benign HFCs and subsequent alternatives. For researchers and professionals in drug development, while the direct use of HCFC-121a may not be prevalent, the broader history of chlorinated solvents in pharmaceutical manufacturing provides a context for understanding the evolution of chemical use and regulation in the industry. The ongoing search for effective, safe, and environmentally sustainable solvents and chemical intermediates remains a critical area of research and development.

References

- 1. csl.noaa.gov [csl.noaa.gov]

- 2. epa.gov [epa.gov]

- 3. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]